1H-Indole-3-acetic acid, 2-chloro-1-phenyl-
Description
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- (CAS: 63793-61-3) is a synthetic indole derivative with the molecular formula C₁₆H₁₂ClNO₂ and a molecular weight of 285.74 g/mol . Structurally, it features a phenyl group at position 1 and a chlorine atom at position 2 of the indole ring, coupled with an acetic acid side chain at position 3 (Figure 1). Limited toxicological data indicate an oral LD₅₀ >500 mg/kg in mice, suggesting moderate acute toxicity . While its biological activities remain underexplored, its structural analogs are known for diverse pharmacological properties, including anti-inflammatory and antimicrobial effects.
Properties
CAS No. |
63793-61-3 |
|---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(2-chloro-1-phenylindol-3-yl)acetic acid |
InChI |
InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
InChI Key |
VQBVHVQOXIDVBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Phenylhydrazone Intermediate
Phenylhydrazine reacts with a carbonyl compound under reflux in ethanol to yield a phenylhydrazone. For 1H-indole-3-acetic acid derivatives, the carbonyl component typically incorporates a carboxylic acid or ester group to ensure the acetic acid moiety is positioned at C3 post-cyclization. For example, levulinic acid (4-oxopentanoic acid) serves as a precursor, providing the CH2COOH group required at position 3.
Reaction Conditions
-
Solvent: Ethanol or methanol
-
Temperature: Reflux (78–90°C)
-
Duration: 4–6 hours
Cyclization to Indole Core
The phenylhydrazone undergoes cyclization in the presence of polyphosphoric acid (PPA) or concentrated hydrochloric acid. PPA facilitates dehydration and intramolecular cyclization, forming the indole structure. The choice of acid impacts yield and purity:
| Acid Catalyst | Temperature (°C) | Cyclization Time (h) | Yield Range (%) |
|---|---|---|---|
| Polyphosphoric acid | 120–140 | 2–3 | 60–75 |
| HCl (conc.) | 80–100 | 4–6 | 45–55 |
During this step, the phenyl group from phenylhydrazine occupies position 1, while the carbonyl-derived carbon becomes C3.
Chlorination at Position 2
Post-cyclization, electrophilic chlorination introduces the chlorine atom at position 2. Sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in dichloromethane (DCM) are preferred reagents due to their selectivity under mild conditions.
Chlorination Protocol
-
Dissolve indole-3-acetic acid derivative in anhydrous DCM.
-
Add SO2Cl2 (1.1 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice water and extract with DCM.
This step achieves 70–85% conversion, with purity confirmed via HPLC.
Alternative Synthetic Routes
Nucleophilic Substitution on Pre-Functionalized Indoles
Chlorine can be introduced via directed ortho-metalation (DoM) strategies. For example, lithiation at position 2 using LDA (lithium diisopropylamide) followed by quenching with ClSiMe3 provides regioselective chlorination.
Industrial-Scale Production and Optimization
Large-scale synthesis prioritizes cost efficiency and safety. Key considerations include:
-
Catalyst Recycling: Polyphosphoric acid is recovered and reused, reducing waste.
-
Continuous Flow Systems: Automated reactors improve cyclization consistency, achieving >90% purity.
-
Green Chemistry: Substituting SO2Cl2 with biocatalytic chlorination (e.g., chloroperoxidase) minimizes hazardous byproducts.
Chemical Reactions Analysis
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .
Scientific Research Applications
Herbicidal Applications
1. Herbicide Development
The compound has been identified as a promising candidate for herbicide formulation. Research indicates that halogenated indole-3-acetic acid derivatives exhibit significant herbicidal activity. For instance, a study reported that these compounds can effectively control a wide range of weeds while promoting crop growth when used at low concentrations. The herbicide's mechanism involves disrupting the auxin signaling pathway in plants, leading to inhibited growth of unwanted species while allowing crops to thrive .
2. Efficacy and Environmental Impact
The efficacy of halogenated indole-3-acetic acid as a herbicide has been demonstrated in various field trials. The compound shows low toxicity and a short residual life in soil, making it environmentally friendly compared to traditional herbicides. Specific weeds controlled include wild oats, green foxtail, and chickweed, among others .
Medicinal Chemistry
1. Anticancer Activity
Research into the medicinal properties of 1H-Indole-3-acetic acid derivatives has revealed their potential as anticancer agents. A study focused on the synthesis of diindolylmethanes from indole derivatives showed promising anti-inflammatory and anti-cancer effects. The compounds were evaluated against multiple cancer cell lines, demonstrating significant growth inhibition with IC50 values ranging from 4.0 to 10.0 µM .
2. Biological Activity
The compound's biological activity extends beyond anticancer properties to include antibacterial and anti-inflammatory effects. Preliminary studies indicate that it can modulate cytokine levels, reducing pro-inflammatory markers such as IL-6 and TNF-alpha in treated cell cultures. This suggests its potential application in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling and gene expression. The compound’s structure allows it to bind to enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Indole Derivatives
Structural and Physicochemical Comparisons
The compound is compared to structurally related indole-3-acetic acid derivatives (Table 1):
Table 1. Structural and Physicochemical Properties of Selected Indole Derivatives
*logP values estimated via computational models (e.g., Crippen method ).
Key Observations:
- Substituent Effects : The phenyl and chloro groups in the target compound increase lipophilicity (logP ~3.1) compared to simpler derivatives like 1H-indole-3-acetic acid (logP ~1.4 for methyl ester ). This enhances membrane permeability but may reduce aqueous solubility.
Pharmacological Profiles
- Indomethacin : A well-characterized NSAID with anti-inflammatory activity via cyclooxygenase (COX) inhibition. Its 4-chlorobenzoyl and methoxy groups are critical for binding to COX-1/2 .
- Target Compound: No direct pharmacological data are available, but its chloro-phenyl substitution may confer unique receptor interactions.
Toxicity Data
Biological Activity
1H-Indole-3-acetic acid, 2-chloro-1-phenyl- (CAS No. 63793-61-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Molecular Characteristics:
- Molecular Formula: C16H14ClN
- Molecular Weight: 273.74 g/mol
- IUPAC Name: 2-chloro-1-phenyl-1H-indole-3-acetic acid
Biological Activity Overview
The biological activity of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- encompasses various pharmacological effects, including:
- Antimicrobial Activity: The compound has demonstrated notable antimicrobial properties against various bacterial strains.
- Anticancer Properties: Research indicates its potential in inhibiting cancer cell proliferation and inducing apoptosis in several cancer lines.
- Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Hormonal Regulation: Similar to indole-3-acetic acid (IAA), this compound may play a role in plant hormone regulation, affecting growth and development.
The mechanisms through which 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- exerts its biological effects include:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
- Receptor Modulation: It may interact with various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
A study published in Nature explored the anticancer effects of indole derivatives, including 1H-Indole-3-acetic acid, 2-chloro-1-phenyl-. The findings indicated that this compound significantly inhibited the proliferation of cancer cells in vitro, with IC50 values ranging from 10 to 30 μM depending on the cell line tested .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity, the compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be as low as 8 μg/mL for certain bacterial strains .
Anti-inflammatory Properties
Research conducted on inflammatory models showed that treatment with 1H-Indole-3-acetic acid, 2-chloro-1-phenyl-, resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential application in managing chronic inflammatory conditions .
Comparative Analysis with Related Compounds
| Compound Name | CAS No. | Molecular Weight | Biological Activity |
|---|---|---|---|
| 1H-Indole-3-acetic acid | 87-51-4 | 175.19 g/mol | Plant growth regulator |
| 2-Chloroindole | 13768-62-0 | 163.59 g/mol | Antimicrobial |
| Indolecarboxylic Acid | Various | Varies | Anticancer |
The comparative analysis highlights that while related compounds exhibit similar activities, the unique substitution pattern of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl-, may confer distinct biological properties.
Q & A
Q. What are the recommended synthetic routes for preparing 2-chloro-1-phenyl-1H-indole-3-acetic acid, and what analytical methods validate its purity?
- Methodological Answer : Synthesis can be achieved via condensation reactions using 3-formylindole derivatives and appropriate chlorinated phenyl precursors. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one or arylthiourea in acetic acid under controlled conditions (Method a/b in Scheme 2, ). Purity validation employs spectroscopic techniques:
- Infrared (IR) Spectroscopy : Compare experimental bands (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-calculated frequencies (B3LYP/6-31G) after applying a 0.96 scaling factor .
- NMR : Confirm substituent positions via chemical shifts (e.g., indole ring protons at δ 6.5–8.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (285.74 g/mol) .
Q. How is the acute toxicity of 2-chloro-1-phenyl-1H-indole-3-acetic acid assessed in preclinical models, and what are the key findings?
- Methodological Answer : Acute oral toxicity is evaluated in rodent models (e.g., mice) using OECD guidelines. Key findings from report an LD₅₀ >500 mg/kg, indicating moderate toxicity. Researchers should:
- Administer doses incrementally (e.g., 50–1000 mg/kg).
- Monitor lethality, organ damage (histopathology), and behavioral changes over 14 days.
- Compare results with structurally similar auxins (e.g., 4-chloroindole-3-acetic acid) to assess substituent effects on toxicity .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2-chloro-1-phenyl-1H-indole-3-acetic acid, and how are they interpreted?
- Methodological Answer :
- IR/Raman Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 550–750 cm⁻¹, C=O stretch at ~1700 cm⁻¹). Assign bands using DFT calculations (B3LYP/6-31G), noting dimer contributions (e.g., tail-to-tail dimers with Re/Si-face orientation) .
- UV-Vis Spectroscopy : Detect π→π* transitions in the indole ring (λmax ~280 nm).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions in dimeric forms) .
Advanced Research Questions
Q. How do conformational equilibria of dimeric species influence the vibrational spectral features of 2-chloro-1-phenyl-1H-indole-3-acetic acid?
- Methodological Answer : Dimeric conformers (e.g., CCT-CCT, A+A+T-A-A-T) exhibit distinct spectral contributions. For example:
- C=O Stretching Modes : Asymmetric dimers split IR bands (e.g., 1700 cm⁻¹ vs. 1680 cm⁻¹) due to varying H-bond strengths .
- Planar vs. Non-Planar Dimers : Non-planar geometries (e.g., A+CT-A-CT) reduce symmetry, activating forbidden Raman modes.
- Temperature Effects : At 100 K, reduced thermal motion sharpens bands, resolving overlapping dimer signals .
Q. What computational strategies reconcile discrepancies between theoretical and experimental vibrational frequencies for this compound?
- Methodological Answer :
- Scaling Factors : Multiply calculated frequencies (B3LYP/6-31G) by 0.96 to correct for anharmonicity and basis set limitations .
- Dimer vs. Monomer Models : Include dimeric interactions in DFT calculations, as monomer-only models underestimate H-bonding effects (e.g., O–H···O shifts) .
- Solvent Corrections : Apply polarizable continuum models (PCM) to simulate experimental conditions (e.g., solid-state vs. solution spectra) .
Q. In crystallographic studies, how does the substitution pattern (chloro and phenyl groups) affect the molecular packing and hydrogen bonding?
- Methodological Answer :
- Steric Effects : The 2-chloro substituent introduces steric hindrance, favoring non-coplanar phenyl-indole arrangements. This reduces π-π stacking but enhances van der Waals interactions .
- Hydrogen Bonding : The carboxylic acid group forms cyclic dimers (O–H···O, ~2.7 Å), while the chloro group participates in weak Cl···H–C interactions (~3.3 Å), influencing crystal symmetry .
- Comparative Analysis : Contrast with unsubstituted IAA derivatives (e.g., 1H-indole-3-acetic acid) to quantify substituent impacts on lattice energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
